2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide
Description
2-[3-(Benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide is a heterocyclic compound combining an indole core modified with a benzenesulfonyl group at the 3-position and an acetamide linker terminating in a 1,2-oxazol-3-yl moiety.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-19(20-18-10-11-26-21-18)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZHZIAULZCBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.
Oxazole Formation: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reaction: Finally, the indole-sulfonyl derivative is coupled with the oxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and oxazole rings.
Reduction: Reduced forms of the sulfonyl and oxazole groups.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds that share structural characteristics with 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide . For instance:
- Mechanism of Action : Compounds with benzenesulfonamide structures have been shown to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in many tumors. Inhibition of CA IX can disrupt tumor growth and metastasis by affecting pH regulation within the tumor microenvironment .
- Cell Viability Studies : Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. For example, compounds that inhibit CA IX have demonstrated IC50 values in the low nanomolar range, indicating potent anticancer activity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Antibacterial Activity : The introduction of sulfonamide groups has been linked to enhanced antibacterial properties. Studies have demonstrated that related sulfonamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may similarly possess broad-spectrum antimicrobial effects .
- Mechanisms : Antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial enzyme function or cell wall synthesis. The presence of the oxazole ring may contribute to this activity by enhancing membrane permeability or acting as a bioactive scaffold .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Benzenesulfonyl Group | Enhances enzyme inhibition (e.g., CA IX) |
| Indole Moiety | Contributes to cytotoxicity against cancer cells |
| Oxazole Ring | Potentially increases bioavailability and interaction with biological targets |
Research has shown that modifications to these structural components can significantly alter the biological activity of related compounds, guiding future synthesis efforts aimed at maximizing therapeutic efficacy .
Case Studies
Several case studies provide insights into the applications of similar compounds:
- Dual Inhibition of Carbonic Anhydrase and Wnt/β-Catenin Pathway : A study demonstrated that certain benzenesulfonamide derivatives not only inhibited CA but also affected the Wnt/β-catenin signaling pathway, leading to apoptosis in resistant cancer cell lines . This dual-targeting approach enhances therapeutic potential against multidrug-resistant cancers.
- In Vivo Efficacy Against Mycobacterium tuberculosis : Compounds structurally related to this compound have shown promising results in inhibiting Mycobacterium tuberculosis in animal models, indicating their potential for treating infectious diseases alongside cancer therapy .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Acetamide Derivatives
*Calculated based on brutto formulas.
Structural Differences and Implications
Indole vs. Benzisoxazole/Benzothiazole Cores :
- The target’s indole core is distinct from benzisoxazole () or benzothiazole () systems. Indole derivatives often exhibit serotonin receptor affinity, while benzisoxazoles are linked to antipsychotic activity . The benzenesulfonyl group may enhance binding to sulfonylurea receptors or tyrosine kinases.
- Benzothiazoles with sulfone groups () show anti-inflammatory activity, suggesting the target’s benzenesulfonyl group could confer similar properties .
Terminal Functional Groups: The 1,2-oxazol-3-yl group in the target differs from carbamimidoyl () or substituted phenyl () termini.
Sulfonyl vs. Sulfonamido Groups: The benzenesulfonyl group in the target differs from sulfonamido moieties ().
Biological Activity
The compound 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide is a synthetic derivative of indole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Indole Core : Starting from commercially available indole derivatives, the benzenesulfonyl group is introduced through sulfonylation reactions.
- Oxazole Formation : The oxazole ring is synthesized via cyclization reactions involving appropriate precursors such as α-halo ketones and amidines.
- Amidation : Finally, the acetamide functionality is introduced through coupling reactions with acetic anhydride or similar reagents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including the target compound. For instance:
- Antibacterial Activity : The compound exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MIC) reported as low as 0.98 μg/mL for related compounds .
- Antifungal Activity : It also shows moderate antifungal effects against Candida albicans, indicating its potential use in treating fungal infections .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Cytotoxicity Studies : In vitro assays have demonstrated that related indole derivatives possess cytotoxic effects against several cancer cell lines, including HeLa and MCF-7. For example, derivatives showed IC50 values in the micromolar range, indicating effective growth inhibition .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical pathways in cancer therapy .
Enzyme Inhibition
Another area of interest is enzyme inhibition:
- MetAP-2 Inhibition : Some studies suggest that indole-based compounds can act as inhibitors for methionine aminopeptidase 2 (MetAP-2), a target in cancer treatment due to its role in protein maturation . This inhibition could lead to reduced tumor growth and proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various indole derivatives against MRSA and other pathogens. The results indicated that compounds similar to this compound significantly inhibited bacterial growth without affecting human cell viability.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.98 | MRSA |
| Related Compound A | 7.80 | Staphylococcus epidermidis |
| Related Compound B | 12.50 | Candida albicans |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | HeLa | 0.52 |
| Compound Y | MCF-7 | 0.34 |
| Compound Z | HT-29 | 0.86 |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
